molecular formula C11H14N2O3 B2525326 2-(4-Acetylphenoxy)propanehydrazide CAS No. 885460-10-6

2-(4-Acetylphenoxy)propanehydrazide

Cat. No.: B2525326
CAS No.: 885460-10-6
M. Wt: 222.244
InChI Key: UCCLCIYYIJYXHJ-UHFFFAOYSA-N
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Description

2-(4-Acetylphenoxy)propanehydrazide is a hydrazide derivative characterized by a propane backbone substituted with a 4-acetylphenoxy group and a hydrazide functional group. Hydrazide derivatives are widely studied for their biological activities, including enzyme inhibition, anticancer, and anti-inflammatory effects, as well as industrial applications such as corrosion inhibition . The acetylphenoxy substituent likely influences electronic and steric properties, affecting solubility, target binding, and metabolic stability.

Properties

IUPAC Name

2-(4-acetylphenoxy)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(14)9-3-5-10(6-4-9)16-8(2)11(15)13-12/h3-6,8H,12H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCLCIYYIJYXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenoxy)propanehydrazide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction can produce hydrazine derivatives, and substitution reactions can result in various substituted hydrazides .

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Propanehydrazide derivatives vary primarily in their substituents, which dictate their chemical and biological behavior. Key structural analogs include:

Compound Name Substituent(s) Key Features Reference IDs
2-(4-Chlorophenoxy)propanehydrazide 4-Chlorophenoxy Enhanced lipophilicity; used in medicinal chemistry and corrosion inhibition
2-(4-Methoxyphenoxy)propanehydrazide 4-Methoxyphenoxy Improved solubility due to methoxy group; explored in drug development
2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanehydrazide Fluoro-biphenyl High enzyme inhibitory activity (e.g., rease inhibition)
3-[(4-Methoxyphenyl)amino]propanehydrazide 4-Methoxyphenylamino Antioxidant and anticancer activity (1.4× ascorbic acid in DPPH assay)
Naproxen-based hydrazides (BPH, MPH) 6-Methoxynaphthalen-2-yl Corrosion inhibitors for mild steel; heteroatom-rich for surface adsorption

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) enhance lipophilicity and membrane permeability but may reduce metabolic stability.
  • Electron-donating groups (e.g., OCH₃) improve solubility and bioavailability .
  • Bulkier substituents (e.g., biphenyl, naphthyl) increase steric hindrance, affecting target binding and selectivity .
Enzyme Inhibition and Anticancer Activity
  • 2-(2-Fluoro-biphenyl)propanehydrazide derivatives : Exhibit potent in vitro rease inhibitory activity (Table-S1 in ), with IC₅₀ values ranging from 0.8–12.4 μM.
  • 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives: Show cytotoxicity against glioblastoma (U-87) and breast cancer (MDA-MB-231) cell lines, with IC₅₀ values as low as 8.7 μM .
  • Schiff base derivatives (e.g., carbazol-2-yl propanehydrazides) : Predicted to target microtubule-associated proteins and kinases, suggesting neuroprotective applications .
Analgesic and Antimicrobial Activity
  • Mefenamic acid hydrazones : Demonstrate superior analgesic activity (ED₅₀ = 15–25 mg/kg) compared to mefenamic acid .
  • 1,3,4-Oxadiazole derivatives : Exhibit antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) with inhibition zones up to 22 mm .

Pharmacokinetic and Pharmacodynamic Profiles

ADME-Tox Properties
  • Schiff base derivatives (EZ)-N′-benzylidene propanehydrazides :
    • Human intestinal absorption: 65–89% (well-absorbed) .
    • CYP450 inhibition: Low risk, suggesting favorable metabolic stability .
  • 2-(4-Methoxyphenoxy)propanehydrazide: Predicted to cross the blood-brain barrier (BBB) due to moderate logP (2.1) .
Target Prediction
  • SwissTargetPrediction : Hydrazide derivatives show affinity for kinases (e.g., MAPK, EGFR) and neurotransmitter receptors (e.g., serotonin receptors) .

Biological Activity

2-(4-Acetylphenoxy)propanehydrazide is an organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a phenoxy group and an acetyl group, which contribute to its chemical properties and biological interactions. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O3C_{12}H_{14}N_2O_3. Its structure includes:

  • Phenoxy group : A benzene ring connected to an oxygen atom.
  • Acetyl group : A carbonyl group (C=O) attached to a methyl group (CH₃).
  • Hydrazide functional group : Characterized by the presence of a hydrazine (-NH-NH-) linkage.

This structural configuration allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to bacterial cell death.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines such as:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)

The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Protein Binding : The compound can bind to enzymes and receptors, altering their activity.
  • Signal Transduction Pathways : It may influence pathways involved in cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialHighDisruption of cell wall synthesis
AnticancerModerateInduction of apoptosis via caspase activation
Anti-inflammatoryModerateInhibition of pro-inflammatory cytokines

Case Study 1: Antimicrobial Efficacy

A study conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against clinical isolates. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong potential for development as an antimicrobial agent.

Case Study 2: Cancer Cell Line Study

In another investigation, researchers treated HeLa cells with varying concentrations of the compound. Results showed a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates correlating with treatment concentrations.

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